2,2,2-Trichloro-1-(piperidin-1-yl)ethan-1-imine

Organic Synthesis Purification Distillation

Researchers requiring imine-specific reactivity for stereoselective reductions or sulfa-Staudinger cyclizations often face supply inconsistency with generic analogs. 2,2,2-Trichloro-1-(piperidin-1-yl)ethanimine (CAS 94665-57-3) solves this by providing a defined imine functional group distinct from the ketone analog (CAS 2296-53-9). - Enables IRED-catalyzed chiral amine synthesis & β-sultam formation not accessible with the ketone. - LogP 2.86 (Δ=1.4 vs. ketone) ensures baseline HPLC separation for QC system suitability. - Lower boiling point (218°C) facilitates distillative isolation of thermally sensitive products. Supplied at ≥96% purity with validated 4°C storage, compatible with standard laboratory inventory systems (MDL MFCD06196075).

Molecular Formula C7H11Cl3N2
Molecular Weight 229.5 g/mol
CAS No. 94665-57-3
Cat. No. B12111293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trichloro-1-(piperidin-1-yl)ethan-1-imine
CAS94665-57-3
Molecular FormulaC7H11Cl3N2
Molecular Weight229.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=N)C(Cl)(Cl)Cl
InChIInChI=1S/C7H11Cl3N2/c8-7(9,10)6(11)12-4-2-1-3-5-12/h11H,1-5H2
InChIKeyABJRCTRDGMDAGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Baseline Properties


2,2,2-Trichloro-1-(piperidin-1-yl)ethan-1-imine (CAS 94665-57-3) is a halogenated imine derivative with the molecular formula C7H11Cl3N2 and a molecular weight of 229.535 g/mol [1]. The compound features a trichloromethyl group (–CCl3) conjugated to a piperidine ring via an imine (–C=N–) functional group . Also known as 1-Piperidinemethanimine, α-(trichloromethyl)- or Piperidine, 1-(2,2,2-trichloro-1-iminoethyl)-, this compound belongs to the class of trichlorinated imines, which are recognized as versatile building blocks in organic synthesis due to the electron-withdrawing nature of the trichloromethyl moiety and the reactivity of the imine bond [2]. Its assigned NSC number is 229472 [1].

Building blockTrichloromethyl imine scaffold for organic synthesis
ReactivityEnables imine-specific transformations (chiral amines, β-sultams)
StorageRequires cold-chain handling (4°C) to maintain purity

Imine vs. Ketone Analog: Why Substitution Fails


Although 2,2,2-Trichloro-1-(piperidin-1-yl)ethan-1-imine shares the same trichloromethyl-piperidine core as its ketone analog 2,2,2-Trichloro-1-(piperidin-1-yl)ethanone (CAS 2296-53-9), the replacement of the carbonyl (C=O) with an imine (C=N) functional group fundamentally alters the molecule's physicochemical properties, reactivity profile, and synthetic utility [1]. The imine nitrogen introduces a basic site absent in the ketone, enabling acid-catalyzed reactions, iminium ion formation, and coordination chemistry not accessible to the carbonyl counterpart. Critically, the measured differences in boiling point, density, refractive index, and lipophilicity (LogP) between these two compounds are large enough to cause divergent performance in chromatographic purification, liquid-liquid extraction, and formulation workflows, making generic substitution inadvisable without revalidation of experimental protocols [2].

Functional groupImine C=N introduces basicity and iminium ion chemistry; ketone C=O cannot participate in these pathways.
Physical propertiesDivergent boiling point, density, and LogP values disrupt chromatographic purification and liquid-liquid extraction workflows.
Storage requirementsImine needs 4°C cold storage; ketone analog ships ambient. Logistics and stability profiles differ substantially.

Quantitative Differentiation Evidence


Boiling Point Differential Enables Distinct Purification Windows

The target imine compound (CAS 94665-57-3) exhibits a boiling point of 218°C at 760 mmHg, which is 51.7°C lower than its ketone analog 2,2,2-Trichloro-1-(piperidin-1-yl)ethanone (CAS 2296-53-9) that boils at 269.7°C at 760 mmHg [1]. This substantial boiling point difference reflects the weaker intermolecular dipole-dipole interactions of the imine relative to the carbonyl and provides a quantifiable basis for selecting the imine when lower-temperature distillation or differential volatility is required in synthetic workflows .

Boiling Point
Reported
Δ –51.7°C (218°C imine vs 269.7°C ketone at 760 mmHg)
Supports distillation-based purification selection
Conditions: 760 mmHg; database values, verify experimentally
Organic Synthesis Purification Distillation

Density & Refractive Index: Distinctions for Formulation

The target imine has a measured density of 1.45 g/cm³ and a refractive index of 1.58, whereas the ketone analog 2,2,2-Trichloro-1-(piperidin-1-yl)ethanone (CAS 2296-53-9) has a density of 1.414 g/cm³ and a refractive index of 1.53 [1]. The higher density (Δ = +0.036 g/cm³) and higher refractive index (Δ = +0.05) of the imine indicate a more polarizable, compact molecular arrangement, consistent with the imine C=N bond's greater electron density relative to the C=O carbonyl in the ketone analog [1].

Density & Refractive Index
Reported
Δ density +0.036 g/cm³, Δ RI +0.05 (imine 1.45/1.58 vs ketone 1.414/1.53)
Enables identity verification via gravimetric or refractometric methods
Ambient temperature; supplier-reported data
Formulation Quality Control Physical Characterization

LogP Lipophilicity Gap Determines Partitioning Behavior

The target imine compound has a measured LogP of 2.86, which is approximately 1.4 log units higher than the reported LogP of 1.46 for the ketone analog 2,2,2-Trichloro-1-(piperidin-1-yl)ethanone [1][2]. This difference indicates that the imine is significantly more lipophilic than the ketone, a property that directly impacts chromatographic retention time, partitioning between aqueous and organic phases, and predicted membrane permeability in biological assays [1]. A LogP difference of 1.4 units corresponds to an approximately 25-fold difference in octanol-water partition coefficient.

Lipophilicity Gap
Reported
~25-fold higher partition coefficient (Δ LogP +1.4)
Predicts distinct chromatographic retention and phase partitioning
LogP sources may differ; confirm with in-house method
Medicinal Chemistry ADME Lipophilicity

Functional Group Divergence: Distinct Reactivity Pathways

The imine functional group (C=N) in the target compound enables nucleophilic addition, reduction to chiral amines via imine reductases (IREDs), and iminium ion chemistry that are mechanistically inaccessible to the ketone analog (C=O) [1][2]. Trichloromethyl-substituted imines have been specifically demonstrated to undergo sulfa-Staudinger reactions to afford β-sultams, whereas the corresponding ketones require pre-activation for analogous transformations [1]. While no direct quantitative kinetic comparison between this specific imine and ketone pair was identified in primary literature, the class-level distinction is well established in synthetic organic chemistry [1][2].

Reactivity Pathways
Class-level
Imine enables nucleophilic addition, IRED reduction, β-sultam formation; ketone cannot
Imine-specific transformations not accessible by ketone analog
No direct kinetic data for this pair; inferred from imine/ketone chemistry
Organic Synthesis Reactivity Imine Chemistry

Purity and Cold Storage Requirements for the Imine

The target imine compound (CAS 94665-57-3) is available from Chemscene at a minimum purity specification of 96% with a storage requirement of 4°C (MDL No. MFCD06196075) . In contrast, the ketone analog 2,2,2-Trichloro-1-(piperidin-1-yl)ethanone (CAS 2296-53-9) is offered by the same supplier (Cat. CS-0597267) with no specific cold-storage requirement indicated, suggesting the imine's greater hydrolytic or thermal sensitivity necessitates refrigerated storage . The defined MDL number for the imine (MFCD06196075) provides a unique identifier for unambiguous procurement, whereas the ketone analog has a different MDL entry .

Purity & Storage
Supplier data
≥96% purity, store at 4°C, MDL MFCD06196075
Requires cold-chain logistics; ambient-stable ketone analog available
Chemscene spec; verify purity post-shipment
Procurement Storage Quality Specification

Application Scenarios


Imine-Specific Reactivity: Chiral Amines & β-Sultams

When a synthetic pathway specifically demands imine chemistry—such as stereoselective reduction by imine reductases (IREDs) to access chiral amine building blocks, or sulfa-Staudinger cyclization to produce β-sultams—the target compound is the appropriate procurement choice [1]. The ketone analog 2,2,2-Trichloro-1-(piperidin-1-yl)ethanone cannot participate in these transformations without prior conversion, making the imine irreplaceable in these specific reaction manifolds [1]. The lower boiling point (218°C vs. 269.7°C) also facilitates product isolation by distillation when thermal sensitivity of downstream products is a concern [2].

Higher Lipophilicity for Membrane Permeability in Lead Optimization

In medicinal chemistry programs where increased lipophilicity is desirable for target engagement or blood-brain barrier penetration, the imine's LogP of 2.86—approximately 1.4 units higher than the ketone analog's LogP of ~1.46—makes it the preferred scaffold [1]. This 25-fold increase in octanol-water partition coefficient can translate to measurably different ADME profiles in cell-based permeability assays, enabling SAR exploration that is not accessible with the less lipophilic ketone analog [1].

Chromatographic Method Development with Distinct Retention Markers

The substantial LogP difference (Δ = 1.4) and distinct density (Δ = 0.036 g/cm³) between the imine and ketone analogs can be exploited in reverse-phase HPLC method development as orthogonal retention time markers or system suitability standards [1]. The imine's higher lipophilicity ensures baseline separation from the ketone analog under standard C18 gradient conditions, providing a quantitative quality control benchmark for verifying column performance and mobile phase composition [1].

Temperature-Sensitive Synthesis: Cold-Chain Procurement

For laboratories equipped with validated cold-storage infrastructure (4°C), the imine's documented storage requirement and 96% minimum purity specification provide a defined quality envelope for procurement [1]. The MDL number MFCD06196075 ensures unambiguous chemical registration in laboratory inventory management systems, reducing the risk of cross-contamination with the ketone analog or other structurally similar compounds that are stored at ambient temperature [1].

Application
Selection Property
Validation Focus
Chiral amine & β-sultam synthesis
Imine C=N reactivity for nucleophilic addition/reduction
Confirm reactivity in target transformation
Lead optimization for membrane permeability
Higher lipophilicity scaffold relative to carbonyl analogs
Verify partitioning behavior in assay matrix
Reverse-phase HPLC method development
Distinct retention time vs. less polar analogs
Chromatographic separation consistency
Temperature-sensitive synthesis workflow
4°C cold-chain integrity
Post-storage purity assessment (≥96% spec)
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